Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
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Overview
Description
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring fused to an imidazole ring, with an ethyl ester group attached at the 5-position. The compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrroline with 2,2-dimethoxyethanamine in a dichloromethane-methanol system, followed by cyclization in formic acid . Another approach includes the reaction of ethyl 3-(pyrrolidin-1-yl)acrylate with 4-nitrobenzenediazonium tetrafluoroborate in acetonitrile at room temperature, followed by cyclization of the intermediate hydrazone in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and appropriate catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has potential biological activities, making it a candidate for studies in pharmacology and biochemistry.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, derivatives of this compound have been designed as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo[3,4-d]imidazole-5-carboxamide: This compound is a derivative with similar structural features and has been studied as a JNK3 inhibitor.
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Uniqueness
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is unique due to its specific arrangement of the pyrrole and imidazole rings, as well as the presence of the ethyl ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that incorporates both imidazole and pyrrole moieties. Its molecular formula is C9H10N2O2 with a molar mass of approximately 178.19 g/mol. The unique arrangement of functional groups in this compound contributes to its diverse biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Antiproliferative Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways. For instance, it has shown potential in inhibiting mutant EGFR/BRAF pathways, which are crucial in various cancers .
- Protein Binding : Interaction studies have highlighted the compound's ability to bind with various biological targets, enhancing its therapeutic potential. The binding affinity and specificity are critical for its effectiveness as a drug candidate .
- Antimicrobial Properties : this compound has also demonstrated antibacterial activity against several strains, indicating its potential use in treating bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro assays revealed that the compound exhibits significant antiproliferative effects on various cancer cell lines. For example, compounds derived from this scaffold displayed GI50 values ranging from 29 nM to 78 nM against specific cancer types .
- Antimicrobial Efficacy : A study found that derivatives of this compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against certain pathogenic bacteria .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds to understand its unique properties better:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate | C10H12N2O2 | Contains a methyl group at position 3; affects biological activity |
Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate | C9H10N2O2 | Lacks an ethyl group; different pharmacological properties |
Mthis compound | C9H10N2O2 | Similar structure but different substituents lead to varied biological interactions |
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
ethyl 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6-3-5-7(11-6)10-4-9-5/h3-4,11H,2H2,1H3,(H,9,10) |
InChI Key |
GRVAJRPYXSPZHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CN2 |
Origin of Product |
United States |
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